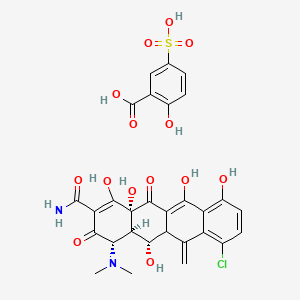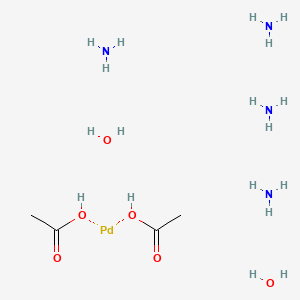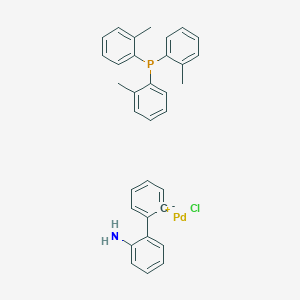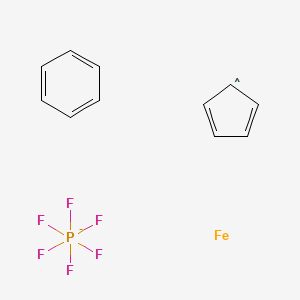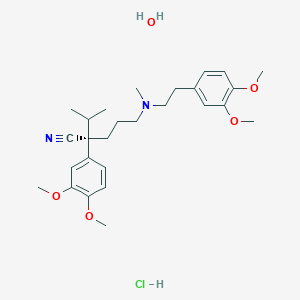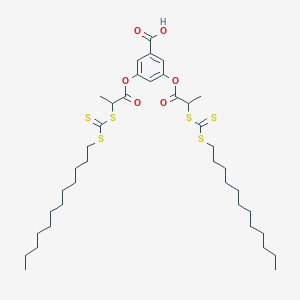
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid is a carboxylic acid functionalized trithiocarbonate compound. It is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves multiple steps. The general synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as dodecylthiocarbonothioylthio-propanoic acid.
Esterification: The intermediate compounds undergo esterification with 3,5-dihydroxybenzoic acid to form the final product.
The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a RAFT agent in the polymerization of vinyl monomers like styrene, acrylate, and acrylamide to produce well-defined block copolymers
Biology: The compound is used in the synthesis of polymer-protein conjugates, which have applications in drug delivery and bioconjugation
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and drug delivery systems
Industry: The compound is used in the production of specialty polymers with specific properties for industrial applications
Wirkmechanismus
The mechanism of action of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves its role as a RAFT agent in polymerization. The compound facilitates the controlled radical polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and architecture of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propanoic acid: Another RAFT agent used in controlled radical polymerization
Pentaerythritol tetrakis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: A compound with similar applications in polymer synthesis
Poly(ethylene glycol) bis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: Used in the synthesis of block copolymers
Uniqueness
What sets 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid apart is its ability to produce polymers with narrow polydispersity and complex architectures. This makes it particularly valuable in applications requiring precise control over polymer properties .
Eigenschaften
Molekularformel |
C39H62O6S6 |
|---|---|
Molekulargewicht |
819.3 g/mol |
IUPAC-Name |
3,5-bis(2-dodecylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C39H62O6S6/c1-5-7-9-11-13-15-17-19-21-23-25-48-38(46)50-30(3)36(42)44-33-27-32(35(40)41)28-34(29-33)45-37(43)31(4)51-39(47)49-26-24-22-20-18-16-14-12-10-8-6-2/h27-31H,5-26H2,1-4H3,(H,40,41) |
InChI-Schlüssel |
GOLRGLNMILBFFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)





